

Spectroscopic and Synthetic Profile of N-Boc-allylglycine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-allylglycine methyl ester

Cat. No.: B8674711

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic and synthetic characteristics of **N-Boc-allylglycine methyl ester**. This key building block is frequently utilized in the synthesis of peptidomimetics and other complex organic molecules.

This document outlines the essential spectroscopic data for **N-Boc-allylglycine methyl ester**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the experimental protocols for its synthesis and characterization, ensuring reproducibility for research and development applications.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for **N-Boc-allylglycine methyl ester**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.62-5.71	m	1 H	-CH=CH ₂
5.10-5.12	m	1 H	-CH=CH ₂ (trans)
5.08	s	1 H	-CH=CH ₂ (cis)
5.04	br s	1 H	NH
4.32-4.38	m	1 H	α -CH
3.70	s	3 H	-OCH ₃
2.41-2.53	m	2 H	-CH ₂ -CH=CH ₂
1.40	s	9 H	-C(CH ₃) ₃

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
172.62	Ester C=O
155.27	Carbamate C=O
132.42	-CH=CH ₂
119.12	-CH=CH ₂
79.94	-C(CH ₃) ₃
53.0	α -CH
52.29	-OCH ₃
36.86	-CH ₂ -CH=CH ₂
28.37	-C(CH ₃) ₃

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

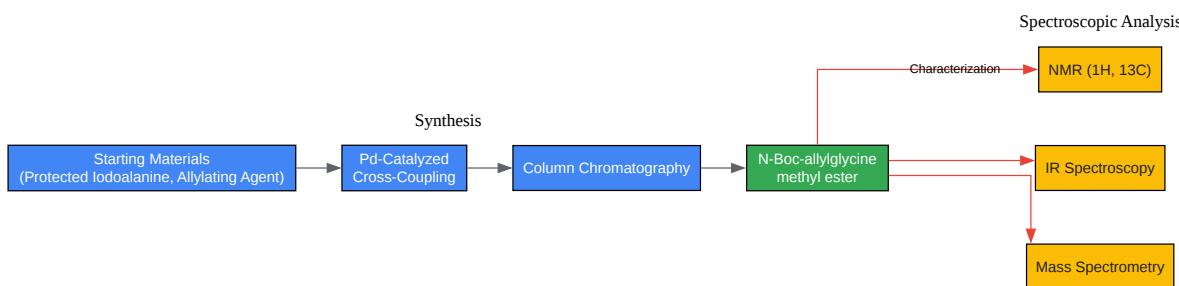
Table 3: IR and HRMS Data

Spectroscopic Technique	Characteristic Values
IR (film) cm^{-1} ^[1]	3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6
HRMS $(\text{M}+1)^+$ ^[1]	Calculated for $\text{C}_{11}\text{H}_{19}\text{NO}_4$: 230.1314; Found: 230.13867

Experimental Protocols

The synthesis of **N-Boc-allylglycine methyl ester** can be achieved through a zinc-mediated, palladium-catalyzed cross-coupling reaction.^[1]

Synthesis of N-(Boc)-Allylglycine Methyl Ester


The synthesis involves the reaction of a protected iodoalanine derivative with an allylating agent in the presence of a palladium catalyst and activated zinc. A detailed, step-by-step procedure has been published in *Organic Syntheses*.^[1]

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- IR Spectroscopy: The IR spectrum was obtained from a thin film of the compound.^[1]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to confirm the elemental composition of the product.^[1]

Workflow and Methodological Overview

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **N-Boc-allylglycine methyl ester**.

[Click to download full resolution via product page](#)

Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Boc-allylglycine Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8674711#n-boc-allylglycine-methyl-ester-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com